7-Hydroxyisobenzofuran-1(3H)-one
Overview
Description
It is a member of the phthalide family, which are lactones derived from phthalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Hydroxyisobenzofuran-1(3H)-one can be synthesized through several methods. One common synthetic route involves the reduction of 3-hydroxyphthalic anhydride using sodium borohydride (NaBH4) . Another method includes the synthesis starting from unsaturated lactones via 2-trialkylsiloxyfurans .
Industrial Production Methods: Industrial production of this compound often involves the cultivation of specific fungal strains, such as Penicillium claviforme, which produce the compound naturally . The compound is then extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phthalides.
Scientific Research Applications
7-Hydroxyisobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antifungal agent.
Medicine: Research indicates its possible use in developing new pharmaceuticals due to its biological activity.
Industry: It is used in the production of certain fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 7-Hydroxyisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of certain fungi by interfering with their cell wall synthesis . Additionally, it may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
3-Butyl-7-hydroxyphthalide: Another phthalide derivative with similar biological activities.
Isopatulin: A related compound with antifungal properties.
Cyclopenin and Cyclopeptine: Other phthalides isolated from fungi with biological activities.
Uniqueness: 7-Hydroxyisobenzofuran-1(3H)-one stands out due to its specific hydroxyl group at the 7th position, which imparts unique chemical reactivity and biological activity compared to other phthalides .
Properties
IUPAC Name |
7-hydroxy-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWPWUVEQZXOFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473979 | |
Record name | 7-hydroxyphthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3956-91-0 | |
Record name | 7-hydroxyphthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the chemical structure of 7-Hydroxyphthalide?
A1: 7-Hydroxyphthalide is a lactone derived from salicylic acid. Its structure consists of a benzene ring fused to a five-membered lactone ring, with a hydroxyl group attached to the seventh position of the benzene ring.
Q2: What is the molecular formula and weight of 7-Hydroxyphthalide?
A2: The molecular formula of 7-Hydroxyphthalide is C8H6O3 and its molecular weight is 150.13 g/mol.
Q3: How is 7-Hydroxyphthalide synthesized?
A4: Several synthetic routes to 7-Hydroxyphthalide have been described in the literature. One common method involves the reduction of 3-hydroxyphthalic anhydride using sodium borohydride []. Another approach utilizes Diels-Alder adducts of maleic anhydride and 2-trialkylsiloxy furans, which upon treatment with hydrobromic acid, yield 3-hydroxyphthalic anhydrides. These anhydrides can then be regiospecifically reduced to 7-Hydroxyphthalide using excess sodium borohydride [].
Q4: Are there any spectroscopic data available for 7-Hydroxyphthalide?
A5: Yes, the structure of 7-Hydroxyphthalide has been confirmed through spectroscopic techniques like GC/MS and GC/FT-IR []. NMR spectroscopy, particularly 1D and 2D NMR, has also been employed to elucidate the structures of 7-Hydroxyphthalide derivatives [].
Q5: What is the biological activity of 7-Hydroxyphthalide?
A6: 7-Hydroxyphthalide has been reported to exhibit antibacterial activity. For instance, a derivative of 7-Hydroxyphthalide, (-)-3-carboxypropyl-7-hydroxyphthalide, isolated from Penicillium vulpinum, showed moderate antibacterial activity against Bacillus subtilis, Shigella dysenteriae, and Enterobacter areogenes []. Another study demonstrated that 7-Hydroxyphthalide, along with other compounds, contributed to the cytotoxic activity of a mycelial extract from the fungus Aspergillus unguis against various human cancer cell lines [].
Q6: What is the stability of 7-Hydroxyphthalide?
A9: While 7-Hydroxyphthalide can be isolated and characterized, it appears to be susceptible to degradation, particularly under specific storage conditions. Studies have shown that 2-formyl-3-hydroxybenzaldehyde (γ-acaridial) can transform into 7-Hydroxyphthalide when stored at room temperature []. This finding highlights the importance of considering storage conditions when analyzing samples for the presence of these compounds.
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